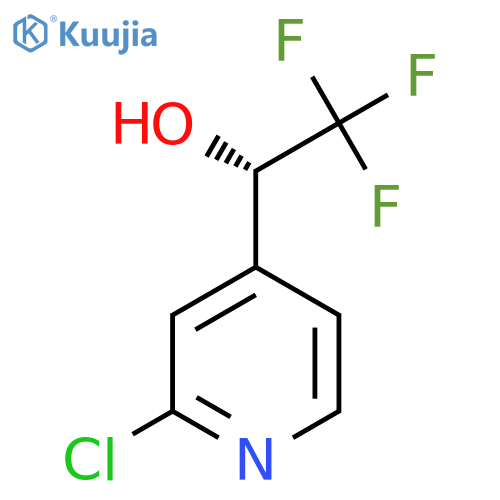Cas no 2227779-86-2 ((1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol)

2227779-86-2 structure
商品名:(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol
- 2227779-86-2
- EN300-1954762
-
- インチ: 1S/C7H5ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m0/s1
- InChIKey: CKRHTOYGHUTCNF-LURJTMIESA-N
- ほほえんだ: ClC1C=C(C=CN=1)[C@@H](C(F)(F)F)O
計算された属性
- せいみつぶんしりょう: 211.0011760g/mol
- どういたいしつりょう: 211.0011760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.1Ų
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1954762-0.1g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-5.0g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 5g |
$4475.0 | 2023-05-31 | ||
| Enamine | EN300-1954762-1g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 1g |
$1543.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-10g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 10g |
$6635.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-0.05g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-0.25g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-5g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 5g |
$4475.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-0.5g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1954762-1.0g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 1g |
$1543.0 | 2023-05-31 | ||
| Enamine | EN300-1954762-10.0g |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol |
2227779-86-2 | 10g |
$6635.0 | 2023-05-31 |
(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
2227779-86-2 ((1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-ol) 関連製品
- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
